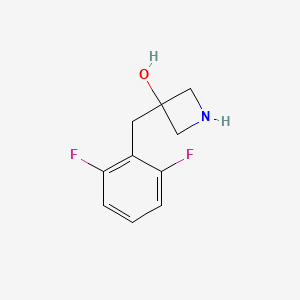![molecular formula C13H17F2NO B13537002 1-[4-(Difluoromethoxy)phenyl]cyclohexan-1-amine CAS No. 1094218-32-2](/img/structure/B13537002.png)
1-[4-(Difluoromethoxy)phenyl]cyclohexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Difluoromethoxy)phenyl]cyclohexan-1-amine is an organic compound characterized by the presence of a cyclohexane ring substituted with a phenyl group bearing a difluoromethoxy substituent and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Difluoromethoxy)phenyl]cyclohexan-1-amine typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a series of cyclization reactions starting from simpler organic molecules.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with a cyclohexane derivative in the presence of a Lewis acid catalyst.
Addition of the Difluoromethoxy Group: The difluoromethoxy group is introduced through a nucleophilic substitution reaction, where a suitable difluoromethoxy precursor reacts with the phenyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-[4-(Difluoromethoxy)phenyl]cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethoxy group is replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation.
Substitution: Halides (e.g., NaCl, KBr), thiols (e.g., RSH), and amines (e.g., NH₃).
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, thiolated derivatives.
Aplicaciones Científicas De Investigación
1-[4-(Difluoromethoxy)phenyl]cyclohexan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-[4-(Difluoromethoxy)phenyl]cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- 1-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine
- 1-[4-(Difluoromethoxy)phenyl]cyclobutan-1-amine
- 4-(Difluoromethoxy)cyclohexan-1-amine
Comparison: 1-[4-(Difluoromethoxy)phenyl]cyclohexan-1-amine is unique due to its specific structural features, such as the cyclohexane ring and the difluoromethoxy substituent. Compared to similar compounds, it may exhibit different chemical reactivity, biological activity, and physical properties. For example, the cyclohexane ring provides greater conformational flexibility compared to the cyclopropane or cyclobutane rings, potentially leading to different interactions with molecular targets.
Propiedades
Número CAS |
1094218-32-2 |
|---|---|
Fórmula molecular |
C13H17F2NO |
Peso molecular |
241.28 g/mol |
Nombre IUPAC |
1-[4-(difluoromethoxy)phenyl]cyclohexan-1-amine |
InChI |
InChI=1S/C13H17F2NO/c14-12(15)17-11-6-4-10(5-7-11)13(16)8-2-1-3-9-13/h4-7,12H,1-3,8-9,16H2 |
Clave InChI |
BKVALBLJQIEUHH-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(C2=CC=C(C=C2)OC(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


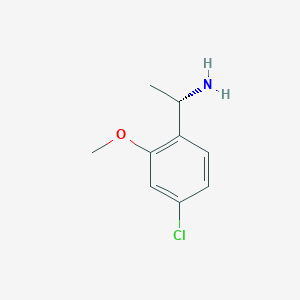

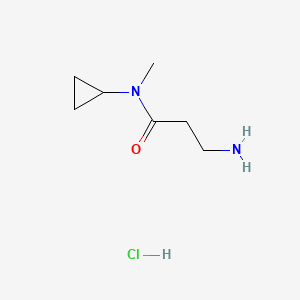
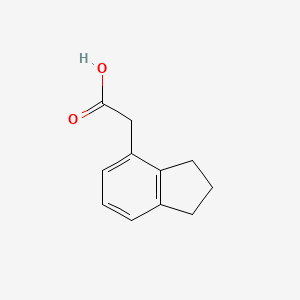
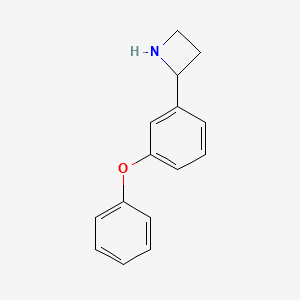
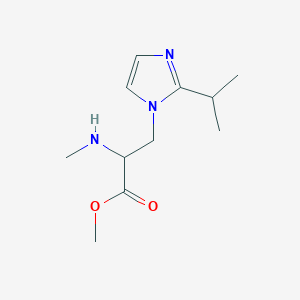
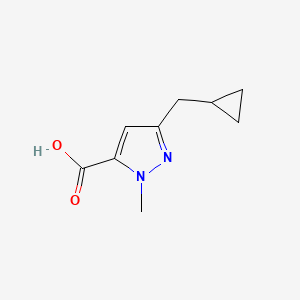

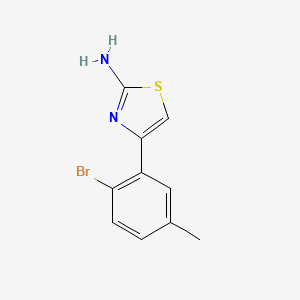

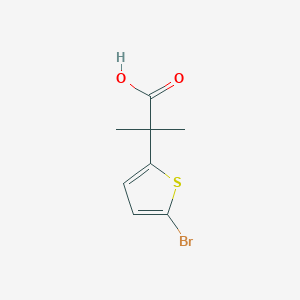
![N-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]acetamide](/img/structure/B13537004.png)
